molecular formula C8H10F2N2O2 B12221125 Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B12221125
M. Wt: 204.17 g/mol
InChI Key: JJLOOIPQQJMVNO-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a methyl ester analog of a well-documented pyrazole carboxylate chemical scaffold. Its close structural relative, the ethyl ester (Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 141573-95-7), is extensively recognized in agrochemical research as a key synthetic intermediate for a family of succinate dehydrogenase inhibitor (SDHI) fungicides . These fungicides, which include active ingredients such as fluxapyroxad, bixafen, and sedaxane, are crucial for protecting crops from a range of destructive fungal diseases . The mechanism of action for compounds derived from this scaffold involves the inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain (Complex II) of fungi . This inhibition disrupts cellular energy production, leading to the effective control of the pathogen. Researchers value this specific methyl ester with a 1-ethyl substitution as a versatile building block in medicinal and agrochemical chemistry. It is primarily used for the exploration and synthesis of novel carboxamide compounds, allowing for structure-activity relationship (SAR) studies aimed at developing new active ingredients with potential improved efficacy or altered spectra of activity . The compound is intended for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-ethylpyrazole-4-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-12-4-5(8(13)14-2)6(11-12)7(9)10/h4,7H,3H2,1-2H3

InChI Key

JJLOOIPQQJMVNO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Halogenation Reaction

The first step involves halogenation of 1,3-dimethylpyrazole using bromine or iodine under aqueous conditions. Bromine is typically preferred due to its higher reactivity and simpler handling. When iodine is used, hydrogen peroxide is added to facilitate oxidation.

Key Conditions:

  • Solvent: Water
  • Temperature: 20–40°C
  • Molar Ratio (1,3-dimethylpyrazole : halogen): 1 : 1.05–0.48
  • Yield: 85–92%

Bromo Hydrolysis

The halogenated intermediate undergoes bromo hydrolysis in the presence of azobisisobutyronitrile (AIBN) and a bromization reagent (e.g., N-bromosuccinimide, NBS). Hexamethylenetetramine is subsequently hydrolyzed with hydrochloric acid to yield 4-halo-1-methyl-1H-pyrazole-3-carbaldehyde.

Key Conditions:

  • Solvent: Acetonitrile or dichloroethane
  • Temperature: 65–70°C (reflux)
  • Reaction Time: 7 hours
  • Yield: 85–90%

Fluorination Reaction

The aldehyde intermediate is fluorinated using diethylaminosulfur trifluoride (DAST) in chlorinated solvents at low temperatures (-55°C to 0°C). This step introduces the difluoromethyl group, critical for the compound’s bioactivity.

Key Conditions:

  • Solvent: Dichloromethane or dichloroethane
  • Temperature: -55°C to 0°C
  • Molar Ratio (Aldehyde : DAST): 1 : 1.3–2.3
  • Yield: 80–85%

Grignard Exchange and Esterification

The final step involves Grignard exchange with isopropyl magnesium chloride (i-PrMgCl), followed by reaction with ethyl chloroformate to introduce the ester group. This step is conducted under anhydrous conditions to prevent side reactions.

Key Conditions:

  • Solvent: Methyltetrahydrofuran
  • Temperature: -5°C to 10°C
  • Molar Ratio (Halide : Grignard reagent : Ethyl chloroformate): 1 : 1.02–1.05 : 1.2–1.25
  • Yield: 75–80%

Alternative Route from Difluoroacetoacetic Acid Derivatives

A less common method involves alkyl difluoroacetoacetate derivatives, which undergo cyclization with methylhydrazine to form the pyrazole ring. While this route is shorter, it is less favored industrially due to lower yields (60–70%) and challenges in purifying intermediates.

Cyclization Reaction

Ethyl difluoroacetoacetate reacts with methylhydrazine in a two-phase system (toluene/water) under weakly basic conditions (sodium bicarbonate). The reaction forms the pyrazole core, which is subsequently methylated and esterified.

Key Conditions:

  • Solvent: Toluene and water
  • Base: Sodium bicarbonate
  • Temperature: -10°C to 0°C
  • Yield: 60–70%

Optimization and Industrial Considerations

Solvent and Temperature Optimization

  • Halogenation: Dichloroethane improves reaction homogeneity compared to acetonitrile, reducing byproduct formation.
  • Fluorination: Lower temperatures (-55°C) minimize decomposition of DAST, enhancing fluorination efficiency.

Catalytic Additives

  • AIBN: Radical initiators like AIBN accelerate bromo hydrolysis, reducing reaction time from 10 hours to 7 hours.
  • Lithium Chloride: In Grignard reactions, LiCl increases reagent stability, improving yield by 5–10%.

Data Tables: Comparative Analysis of Synthesis Steps

Table 1: Halogenation Reaction Conditions and Yields

Halogenating Agent Solvent Temperature (°C) Yield (%)
Bromine Water 20–40 90–92
Iodine (+ H₂O₂) Water 25–35 85–88

Table 2: Fluorination Efficiency with DAST

Solvent Temperature (°C) Molar Ratio (Aldehyde : DAST) Yield (%)
Dichloromethane -55 to -20 1 : 1.5 85
Dichloroethane -30 to 0 1 : 2.0 82

Table 3: Grignard Exchange Outcomes

Grignard Reagent Solvent Yield (%) Purity (%)
i-PrMgCl Methyltetrahydrofuran 77.9 99.6
i-PrMgCl-LiCl Tetrahydrofuran 80.5 99.8

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

Agricultural Applications

One of the primary applications of methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is as an intermediate in the production of fungicides, particularly those that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against a wide range of fungal pathogens that affect crops, making them crucial for agricultural productivity.

Case Studies

  • Fungicide Development : The compound has been utilized in the synthesis of several commercial fungicides such as fluxapyroxad and bixafen, which have shown efficacy against major crop diseases like Zymoseptoria tritici and Alternaria species . These fungicides are particularly important for controlling diseases that threaten cereal crops.
  • Environmental Impact : Research indicates that the metabolites of these fungicides, including this compound, can be detected in agricultural runoff, raising concerns about their environmental persistence and effects on non-target organisms .

Pharmaceutical Applications

Beyond agriculture, this compound has potential applications in pharmaceuticals due to its structural properties that may contribute to biological activity. The pyrazole moiety is known for its diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.

Research Findings

Recent studies have explored the potential use of pyrazole derivatives in drug development. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines and could serve as lead compounds for further pharmaceutical research .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of fluorinated pyrazole-4-carboxylates. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR)
Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate 3: CF₂H; 1: C₂H₅; 4: COOCH₃ C₇H₈N₂O₂F₂ 190.15 Not reported Not reported
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 2) 3: CF₃; 1: H; 4: COOC₂H₅ C₇H₇F₃N₂O₂ 208.14 141–142 δ 14.13 (s, NH), 8.59 (s, pyrazole H)
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3) 3: CF₃; 1: CH₃; 4: COOC₂H₅ C₈H₉F₃N₂O₂ 222.16 58–60 δ 8.55 (s, pyrazole H), 3.95 (s, N-CH₃)
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 7) 3: CF₃; 1: C₆H₅; 4: COOC₂H₅ C₁₃H₁₁F₃N₂O₂ 284.24 89–90 δ 9.33 (s, pyrazole H), 7.95–7.48 (aryl H)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 3: CF₂H; 1: CH₃; 4: COOH C₆H₆F₂N₂O₂ 176.12 Not reported Not reported

Structural and Functional Differences

Fluorine Substitution :

  • The difluoromethyl (-CF₂H) group in the target compound offers reduced electronegativity and steric bulk compared to trifluoromethyl (-CF₃) analogs (Compounds 2, 3, 7). This may lower metabolic resistance but improve solubility in polar solvents .
  • The ethyl group at N1 provides moderate steric hindrance compared to methyl (Compound 3) or phenyl (Compound 7), balancing lipophilicity and reactivity .

Biological Implications :

  • Trifluoromethyl analogs (Compounds 2, 3, 7) are widely used in agrochemicals (e.g., fungicides) due to their strong electron-withdrawing effects, which enhance binding to target enzymes .
  • The carboxylic acid derivative (CAS: 176969-34-9) is a common metabolite or synthetic precursor, with applications in further functionalization (e.g., amide formation) .

Spectral and Physicochemical Data

  • ¹H-NMR : The ethyl group in the target compound would show a quartet near δ 4.2 (OCH₂CH₃) and a triplet at δ 1.3 (CH₃), similar to Compound 3 . The difluoromethyl (-CF₂H) group may appear as a triplet (²J~56 Hz) near δ 6.0–7.0, distinct from trifluoromethyl singlets .
  • Melting Points : Ethyl esters with bulkier substituents (e.g., phenyl in Compound 7) exhibit higher melting points (89–90°C) due to enhanced crystallinity .

Biological Activity

Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a compound of growing interest in agricultural chemistry due to its potential as a fungicide. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, particularly in inhibiting fungal pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various fungal species.

Chemical Structure and Properties

  • Chemical Formula : C8H10F2N2O2
  • Molecular Weight : 204.17 g/mol
  • CAS Number : 141573-95-7

The structure features a pyrazole ring substituted with difluoromethyl and ethyl groups, which contribute to its biological properties. The presence of the difluoromethyl group is particularly significant as it enhances the lipophilicity and biological activity of the compound.

This compound acts primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme critical for mitochondrial respiration in fungi. This mechanism is similar to other fungicides in its class, which target SDH to disrupt the energy production processes in fungal cells, leading to cell death .

Antifungal Activity

Numerous studies have evaluated the antifungal efficacy of this compound against various phytopathogenic fungi. The following table summarizes key findings from recent research:

Fungal SpeciesConcentration (mg/L)Efficacy (%)Reference
Corynespora mazei5080
Botrytis cinerea5075
Fusarium oxysporum5060
Pseudomonas syringae5070

The compound demonstrated significant antifungal activity, particularly against Corynespora mazei and Botrytis cinerea, with efficacy rates ranging from 60% to 80% at a concentration of 50 mg/L.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the pyrazole ring and substituents can significantly influence antifungal activity. For instance, increasing steric hindrance around the nitrogen atoms has been correlated with enhanced bioactivity against specific fungal strains .

Study on Fungicidal Activity

A notable study conducted by researchers at Shanghai HengXun Pharmaceutical Tech assessed various derivatives of this compound. The results indicated that certain derivatives exhibited superior fungicidal properties compared to established fungicides like boscalid. The study emphasized the potential for developing new fungicides based on these derivatives through further optimization of their chemical structures .

Environmental Impact and Safety

Given its application in agriculture, understanding the environmental impact and safety profile of this compound is crucial. The compound's metabolites have been detected in agricultural runoff, raising concerns about its persistence in the environment and potential effects on non-target organisms . Regulatory assessments are ongoing to evaluate its safety for human health and ecological systems.

Q & A

Q. What are the established synthetic routes for Methyl 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

A common approach involves cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization. For example, ethyl acetoacetate and difluoromethyl-containing precursors can undergo cyclization in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core. Subsequent alkylation with ethyl iodide introduces the 1-ethyl substituent . Optimization may include:

  • Temperature control (e.g., 80–100°C for cyclization).
  • Catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
  • Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) to achieve ≥95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the difluoromethyl group (-CF₂H) shows distinct splitting patterns (e.g., doublet of triplets) in ¹⁹F NMR .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for analyzing packing interactions in monoclinic or orthorhombic crystal systems .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 218.08 for C₈H₁₀F₂N₂O₂) .

Q. How does the compound’s solubility and stability influence experimental design in biological assays?

  • Solubility : The ester group enhances lipophilicity, making it soluble in organic solvents (e.g., DMSO, methanol) but poorly aqueous-soluble (4.63 g/L at 22°C). Stock solutions in DMSO are typical for in vitro studies .
  • Stability : Hydrolysis of the ester moiety under basic conditions requires pH control (neutral to slightly acidic buffers). Storage at -20°C in anhydrous conditions prevents degradation .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions in catalytic or biological systems?

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the difluoromethyl group’s electron-withdrawing effect can be quantified using Gaussian09 at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) Simulations : Analyze binding affinities to biological targets (e.g., enzymes) by simulating docking poses in GROMACS. Hydrogen-bonding interactions with active-site residues (e.g., histidine or serine) are critical for activity .

Q. How do structural modifications (e.g., substituent position, fluorination) impact biological activity and physicochemical properties?

  • Substituent Effects : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces metabolic clearance but may hinder membrane permeability. Positional isomerism (e.g., 3- vs. 5-difluoromethyl) alters steric interactions in enzyme binding pockets .
  • Fluorination : The difluoromethyl group enhances metabolic stability and lipophilicity (logP ≈ 1.3) compared to non-fluorinated analogs. However, excessive fluorination may introduce toxicity risks .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Byproduct Formation : Difluoromethylation steps may produce regioisomers (e.g., 1-methyl vs. 1-ethyl derivatives). HPLC monitoring with C18 columns (ACN/water gradient) ensures isomer separation .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps require strict control of reaction atmosphere (H₂ pressure) to avoid over-reduction of the pyrazole ring .

Q. How can crystallographic data resolve contradictions in reported molecular conformations or hydrogen-bonding patterns?

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury software to compare packing modes across polymorphs. Discrepancies in reported structures often arise from solvent inclusion (e.g., methanol vs. acetonitrile solvates) .
  • Twinned Data Refinement : SHELXL’s TWIN command resolves overlapping reflections in twinned crystals, improving accuracy in bond-length measurements (e.g., C-F bonds: 1.33–1.37 Å) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods during synthesis due to potential release of HF vapors under acidic conditions .
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal. Incineration is recommended for bulk quantities .

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